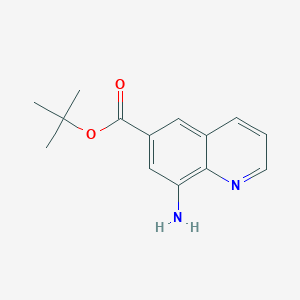
Tert-butyl 8-aminoquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-aminoquinoline-6-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The tert-butyl group attached to the 8-aminoquinoline-6-carboxylate enhances its stability and solubility, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-aminoquinoline-6-carboxylate typically involves the functionalization of the quinoline ring. One common method is the palladium-catalyzed coupling reaction, where tert-butyl isocyanide and arylboronic acids are used as starting materials . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like Na2CO3, and a solvent like DMSO at elevated temperatures (e.g., 140°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 8-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the functional groups on the quinoline ring.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be carried out using nucleophiles like amines or thiols to replace specific substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: NBS in DMF at 50°C.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like K2CO3 in a polar solvent like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can yield brominated quinoline derivatives, while reduction with NaBH4 can produce reduced quinoline compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-aminoquinoline-6-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl 8-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. As a quinoline derivative, it can act as a ligand for metal ions, facilitating various catalytic processes. The compound’s ability to undergo C-H functionalization and form stable complexes with metals makes it a valuable tool in organic synthesis and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in many natural products and drugs.
Quinoline: A versatile heterocyclic motif found in many natural products, functional materials, and drugs.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological and clinical applications.
Uniqueness
Tert-butyl 8-aminoquinoline-6-carboxylate stands out due to the presence of the tert-butyl group, which enhances its stability and solubility. This unique feature makes it more suitable for certain applications compared to other quinoline derivatives. Additionally, its ability to undergo various chemical reactions and form stable metal complexes adds to its versatility and utility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 8-aminoquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-7-9-5-4-6-16-12(9)11(15)8-10/h4-8H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGIPLSKLHHDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














